molecular formula C18H16N2O3 B7790255 ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate

ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No.: B7790255
M. Wt: 308.3 g/mol
InChI Key: DMRMZHUYFQHIRZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate is an organic compound with a complex structure that includes a naphthyl group, a pyridazinyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with an appropriate aldehyde to form a naphthyl derivative, followed by cyclization with hydrazine derivatives to form the pyridazinyl ring. The final step involves esterification with ethyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with specific molecular targets. The naphthyl group can intercalate with DNA, while the pyridazinyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate is unique due to its combination of a naphthyl group and a pyridazinyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)12-20-17(21)10-9-16(19-20)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMZHUYFQHIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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